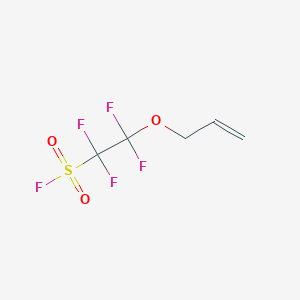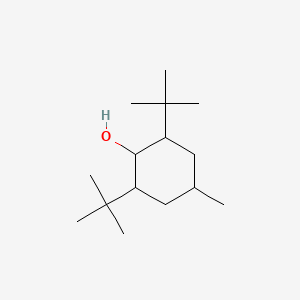
3,4-二氢-2H-吡喃-5-甲醛
描述
3,4-Dihydro-2H-pyran-5-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a colorless liquid with a distinctive aromatic odor. This compound is a member of the pyran family, which consists of six-membered oxygen-containing heterocycles. The presence of an aldehyde group at the 5-position of the pyran ring makes it a valuable intermediate in organic synthesis .
科学研究应用
3,4-Dihydro-2H-pyran-5-carbaldehyde has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-5-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 3,4-dihydro-2H-pyran using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of an acid catalyst, followed by dehydration to form 3,4-dihydro-2H-pyran. Subsequent oxidation of this intermediate yields 3,4-dihydro-2H-pyran-5-carbaldehyde .
Industrial Production Methods
Industrial production of 3,4-dihydro-2H-pyran-5-carbaldehyde often involves the continuous flow oxidation of 3,4-dihydro-2H-pyran using supported metal catalysts. This method offers high efficiency and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyran-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and manganese dioxide (MnO2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 3,4-Dihydro-2H-pyran-5-carboxylic acid.
Reduction: 3,4-Dihydro-2H-pyran-5-methanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3,4-dihydro-2H-pyran-5-carbaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is exploited in organic synthesis to create diverse chemical structures .
相似化合物的比较
Similar Compounds
2,3-Dihydro-2H-pyran-5-carbaldehyde: Similar structure but with different substitution patterns.
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde: Contains additional methyl groups, affecting its reactivity and properties.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Another aldehyde derivative with a different substitution pattern.
Uniqueness
3,4-Dihydro-2H-pyran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications .
属性
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVSCJTMPYTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371165 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-33-9 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,4-dihydro-2H-pyran-5-carbaldehyde in macrocyclic chemistry?
A: 3,4-Dihydro-2H-pyran-5-carbaldehyde serves as a crucial precursor in synthesizing macrocyclic N4 ligands, specifically 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [, ] These macrocycles are of significant interest due to their ability to chelate metal ions, such as nickel(II), forming complexes with potential applications in catalysis and materials science. []
Q2: How is 3,4-dihydro-2H-pyran-5-carbaldehyde employed in the synthesis of 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes?
A: This aldehyde reacts with 1,2-benzenediamines through a cyclization reaction, yielding the desired 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [] Interestingly, the reaction can proceed through a metal template condensation, where nickel(II) acetate facilitates the cyclization and directly forms the nickel(II) chelate of the macrocycle. [] This highlights the versatility of 3,4-dihydro-2H-pyran-5-carbaldehyde in different synthetic approaches.
Q3: Beyond 1,4,8,11-tetraaza[14]annulenes, what other macrocyclic structures can be synthesized using 3,4-dihydro-2H-pyran-5-carbaldehyde?
A: Research demonstrates that 3,4-dihydro-2H-pyran-5-carbaldehyde acts as a building block for synthesizing 1,8-dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraazal[14]annulenes. [] By reacting with 3,4-diaminothiadiazole, various derivatives of this macrocycle with different substituents in the 6,13-positions can be produced. [] This showcases the compound's versatility in accessing diverse macrocyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)



![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)






